molecular formula C21H30O2 B1244806 Arenarol

Arenarol

Cat. No. B1244806
M. Wt: 314.5 g/mol
InChI Key: FBMAHDGTCDISLJ-PSMQTCRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arenarol is a natural product found in Dysidea and Dysidea arenaria with data available.

Scientific Research Applications

Protein Kinase Inhibition

Arenarol, extracted from the marine sponge Dysidea arenaria, has shown potent and selective inhibition of protein kinases in vitro. This property is significant in the context of developing new treatments for diseases where protein kinase activity is a factor (Yoo et al., 2003).

Melanogenesis Inhibition

In a study involving normal human melanocytes, arenarol effectively inhibited the endothelin-1 stimulated expression of various melanogenesis-related proteins. This suggests a potential application in treating hyperpigmentation disorders by targeting the MEK phosphorylation pathway (Choi et al., 2013).

Antioxidant Properties

Sesquiterpenoid arenarone derivatives, including arenarol, isolated from the marine sponge Dysidea sp., exhibited DPPH radical scavenging activity, indicating significant antioxidant properties. This could be relevant in developing treatments or supplements to combat oxidative stress (Utkina et al., 2010).

Lung Tumor Cytotoxicity

A derivative of arenarol, popolohuanone E, has shown selective cytotoxicity against non-small cell human lung cancer cell lines. This positions arenarol and its derivatives as potential agents in cancer therapy, specifically for lung cancer (Carney & Scheuer, 1993).

Antimicrobial and Antimycobacterial Activities

Studies have identified antimicrobial and antimycobacterial activities in compounds derived from arenarol. This opens avenues for the development of new antibiotics or treatments for bacterial infections, including those resistant to current treatments (Kim et al., 2015).

properties

Product Name

Arenarol

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

2-[[(1R,2S,4aR,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]benzene-1,4-diol

InChI

InChI=1S/C21H30O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h8-9,12,15,19,22-23H,1,5-7,10-11,13H2,2-4H3/t15-,19+,20-,21+/m0/s1

InChI Key

FBMAHDGTCDISLJ-PSMQTCRGSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3)O)O)CCCC2=C)C

Canonical SMILES

CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)O)O)CCCC2=C)C

synonyms

arenarol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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